2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the thiadiazole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature and relatively good liposolubility, attributed to the presence of the sulfur atom . Once inside the cell, it can interact with biological targets, such as enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be compared with other thiadiazole derivatives, such as:
1,2,3-thiadiazole: Known for its antiviral and antibacterial activities.
1,2,5-thiadiazole: Exhibits antifungal and antiparasitic properties.
1,3,4-thiadiazole: Displays a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)15(20)18-16-17-14(19-22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNWBJIDJFQIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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